pKa Shift of >4 Orders of Magnitude vs. 1,2,3-Benzothiadiazol-4-ol Isomer Enables pH-Selective Chemistry
The 2,1,3-benzothiadiazole ring fusion provides a substantially more acidic phenolic proton than the 1,2,3-regioisomer. A predicted pKa of 3.66 ± 0.50 (determined for the 5,7-dichloro derivative of the 2,1,3-isomer as a core proxy) contrasts with the 1,2,3-isomer's predicted pKa of 8.01 ± 0.21 . This ~4.4 pKa-unit difference represents a >25,000-fold change in acid dissociation constant (ΔKₐ), meaning the 2,1,3-isomer is predominantly deprotonated at physiological pH 7.4 while the 1,2,3-isomer remains largely protonated.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 3.66 ± 0.50 (predicted for 5,7-dichloro-2,1,3-benzothiadiazol-4-ol as core proxy for the 2,1,3-isomer scaffold) |
| Comparator Or Baseline | 1,2,3-Benzothiadiazol-4-ol: pKa = 8.01 ± 0.21 (predicted) |
| Quantified Difference | ΔpKa ≈ 4.35 units; ~25,000-fold difference in Kₐ; at pH 7.4, the 2,1,3-isomer is >99% ionised vs. ~20% for the 1,2,3-isomer |
| Conditions | In silico prediction; experimental validation in aqueous solution pending |
Why This Matters
A procurement decision between isomeric benzothiadiazol-4-ols dictates whether the hydroxyl is ionised under biological or catalytic conditions, directly affecting solubility, metal-binding competency, and pH-responsive switching.
